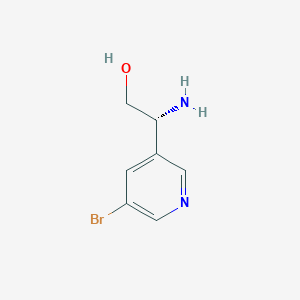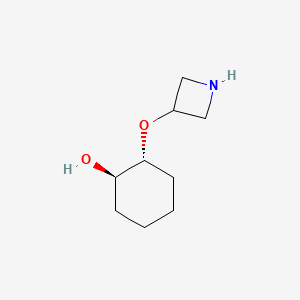
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: is a synthetic organic compound that features a cyclohexane ring substituted with an azetidin-3-yloxy group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment to Cyclohexane: The azetidine ring is then attached to the cyclohexane ring through nucleophilic substitution or other suitable reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions or by using hydroxyl-containing starting materials.
Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound may be used in studies to understand the behavior of azetidine-containing molecules in biological systems.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol will depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: A non-racemic version of the compound.
2-(azetidin-3-yloxy)cyclohexanol: A compound with a similar structure but lacking the specific stereochemistry.
Uniqueness: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-8-3-1-2-4-9(8)12-7-5-10-6-7/h7-11H,1-6H2/t8-,9-/m1/s1 |
Clave InChI |
HZGPUGDZZZMAFE-RKDXNWHRSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)O)OC2CNC2 |
SMILES canónico |
C1CCC(C(C1)O)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
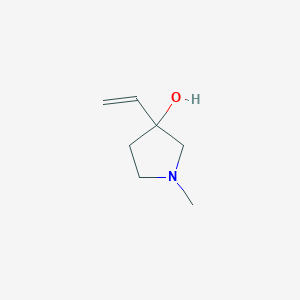
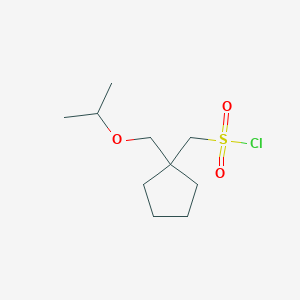
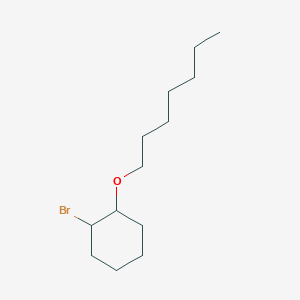
![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)
![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
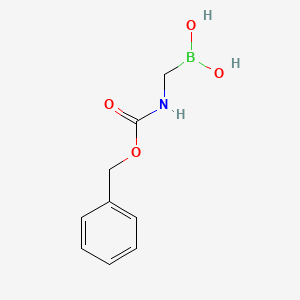
![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
